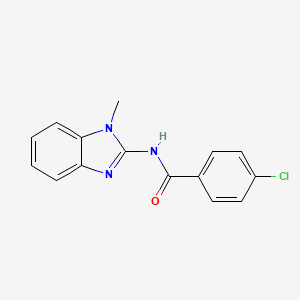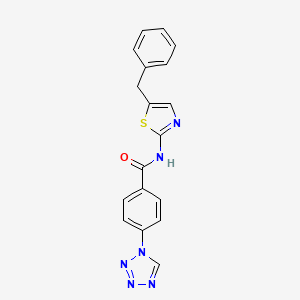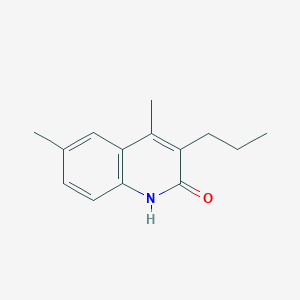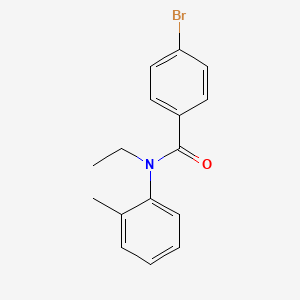
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, also known as CMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. In neurodegenerative diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In infectious diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication.
Biochemical and Physiological Effects:
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the regulation of oxidative stress in neurodegenerative diseases, and the inhibition of bacterial DNA replication in infectious diseases. Additionally, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without causing significant harm. Additionally, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to be stable under various conditions, making it a reliable compound for research. However, one limitation of using 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
未来方向
There are several future directions for research on 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the identification of the specific enzymes and signaling pathways targeted by 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide could provide valuable insights into its mechanism of action and potential therapeutic applications.
合成方法
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloroaniline with 1-methyl-1H-benzimidazole in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both methods result in the formation of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide as a white crystalline powder.
科学研究应用
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to protect against oxidative stress, which is a key factor in the development of Alzheimer's disease. In infectious diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
4-chloro-N-(1-methylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-5-3-2-4-12(13)17-15(19)18-14(20)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALJIMTUUESEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol](/img/structure/B5673756.png)
![1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5673763.png)
![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)


![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![9-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673802.png)
![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)

![3-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5673831.png)
![2-[(3-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673832.png)
![2-{[2-(1-{[(cyclopropylmethyl)thio]acetyl}-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5673835.png)